1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile
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Description
1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C13H7F6N3O2S and its molecular weight is 383.27. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related pyrazole compounds has been obtained and determined through X-ray crystallography, which plays a crucial role in understanding the molecular geometry and potential applications of such compounds in material science and molecular engineering (Liu et al., 2013).
Molecular Conformations and Hydrogen Bonding
- Studies on molecular conformations and hydrogen bonding in compounds structurally similar to the query chemical have been conducted, revealing intricate details about their molecular interactions, which are essential for the development of new materials and pharmaceuticals (Sagar et al., 2017).
Multicomponent Reactions and Synthesis
- Research into multicomponent reactions involving similar pyrazole derivatives has led to the efficient synthesis of complex molecules, highlighting the compound's utility in facilitating novel synthetic routes for organic and medicinal chemistry applications (Yu et al., 2014).
Catalysis and Organic Transformations
- The application of related pyrazole compounds in catalysis has been documented, showcasing their role in promoting various organic transformations, crucial for the development of new synthetic methodologies and the synthesis of value-added chemicals (Khazaei et al., 2021).
Environmental and Surface Chemistry
- Investigations into the environmental behavior and surface chemistry of pyrazole derivatives provide insights into their potential as corrosion inhibitors and their interactions with surfaces, which are vital for industrial applications, particularly in materials protection and environmental sustainability (Hameed et al., 2020).
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]sulfonylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O2S/c1-22-11(9(6-20)10(21-22)13(17,18)19)25(23,24)8-4-2-3-7(5-8)12(14,15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZZLHNTYJWQHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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